{2-[2-(2-biphenylyloxy)ethoxy]ethyl}dimethylamine oxalate
Overview
Description
{2-[2-(2-biphenylyloxy)ethoxy]ethyl}dimethylamine oxalate is a useful research compound. Its molecular formula is C20H25NO6 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16818752 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of complex organic compounds often involves the use of versatile intermediates such as diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which can be synthesized through reactions involving similar chemical structures. These intermediates are crucial for obtaining a variety of organic acids and derivatives in good yields, highlighting the importance of chemical flexibility in organic synthesis (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
- The hydrogenation of specific organic compounds can lead to the formation of cyclic hydroxamic acids and lactams, demonstrating the utility of catalytic processes in modifying molecular structures for varied applications, such as in the synthesis of naturally occurring compounds found in Gramineae (Hartenstein & Sicker, 1993).
Photophysical and Photochemical Properties
- The study of substituted zinc phthalocyanines reveals the impact of structural modifications on photodegradation, singlet oxygen, and fluorescence properties. These findings are crucial for applications in photodynamic therapy (PDT), where the efficiency of type II photosensitizers plays a significant role in treatment outcomes (GÜrol, Durmuş, Ahsen, & Nyokong, 2007).
Environmental Chemistry
- The photoassisted Fenton reaction showcases an effective method for the complete mineralization of organic pollutants, such as pesticides in water. This technique underlines the potential for advanced oxidation processes in environmental remediation efforts (Pignatello & Sun, 1995).
Crystal Structure and Inhibitor Design
- Insights into the crystal structure of newly synthesized quinoxalines derivatives offer potential as potent inhibitors for specific proteins, such as c-Jun N-terminal kinases. This exemplifies the integration of chemical synthesis, crystallography, and computational studies in the development of novel therapeutic agents (Abad et al., 2020).
Photolysis and Degradation Mechanisms
- The photolysis of alkylphenol ethoxylates in the presence of Fe(III)-oxalate complexes under simulated sunlight conditions demonstrates the role of complex-mediated reactions in the degradation of environmental contaminants. This research contributes to understanding the mechanisms behind the photodegradation of surfactants and other organic pollutants (Liu et al., 2010).
Properties
IUPAC Name |
N,N-dimethyl-2-[2-(2-phenylphenoxy)ethoxy]ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.C2H2O4/c1-19(2)12-13-20-14-15-21-18-11-7-6-10-17(18)16-8-4-3-5-9-16;3-1(4)2(5)6/h3-11H,12-15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAVCBLRBSSOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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